C28H38N4O9S
Description
The compound C₂₈H₃₈N₄O₉S is a mid-sized organic molecule with a molecular weight of 606.69 g/mol, featuring a complex structure comprising 28 carbon atoms, 38 hydrogen atoms, 4 nitrogen atoms, 9 oxygen atoms, and 1 sulfur atom. Key properties such as solubility, bioavailability, and enzymatic interactions are critical for its functional characterization.
Properties
Molecular Formula |
C28H38N4O9S |
|---|---|
Molecular Weight |
606.7 g/mol |
IUPAC Name |
[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-[[5-[(4-tert-butylphenoxy)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C28H38N4O9S/c1-15(33)29-23-25(40-18(4)36)24(39-17(3)35)21(13-37-16(2)34)41-26(23)42-27-31-30-22(32(27)8)14-38-20-11-9-19(10-12-20)28(5,6)7/h9-12,21,23-26H,13-14H2,1-8H3,(H,29,33)/t21-,23-,24-,25-,26+/m1/s1 |
InChI Key |
VUEIIBXTOTUGJY-OSQINFKHSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1SC2=NN=C(N2C)COC3=CC=C(C=C3)C(C)(C)C)COC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1SC2=NN=C(N2C)COC3=CC=C(C=C3)C(C)(C)C)COC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Tosyl-L-Ala-D-Thr-L-Thr-L-Phe-OMe involves the stepwise coupling of amino acids. The process typically starts with the protection of amino groups using tosyl groups, followed by the coupling of the amino acids in the desired sequence. The final step involves the deprotection of the amino groups to yield the target compound .
Industrial Production Methods: Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and scalable production of peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support. After the synthesis is complete, the peptide is cleaved from the solid support and purified .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the peptide backbone, potentially leading to the formation of alcohols.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Tosyl-L-Ala-D-Thr-L-Thr-L-Phe-OMe has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Studied for its potential role in modulating biological processes due to its peptide nature.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of peptide-based drugs.
Industry: Utilized in the production of peptide-based materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of N-Tosyl-L-Ala-D-Thr-L-Thr-L-Phe-OMe involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Key Findings :
- C₂₈H₃₈N₄O₉S likely exhibits moderate solubility (0.15 mg/mL) compared to Compound A (0.24 mg/mL) and lower than Compound B (0.08 mg/mL), influenced by its higher TPSA (120.0 Ų) .
- The absence of BBB permeability aligns with sulfonamide derivatives that often have high polarity .
Structural and Functional Insights
- Functional Groups : The sulfur atom in C₂₈H₃₈N₄O₉S may form sulfonamide or thioether bonds, common in antibiotics (e.g., sulfadiazine) or enzyme inhibitors.
- Synthetic Routes : Analogous to , synthesis might involve palladium-catalyzed cross-coupling or solid-phase peptide synthesis (SPPS) for nitrogen-rich backbones .
- Stability : High oxygen content (9 atoms) may increase susceptibility to oxidative degradation compared to nitrogen-dominant analogues.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
